Factor B-IN-4

Complement system Factor B inhibition IC50 comparison

Selecting the correct CFB inhibitor potency tier is critical for dose-response assay design. Factor B-IN-4 (IC50=1 µM) fills the gap between Factor B-IN-1 (43 nM) and Factor B-IN-2 (1.5 µM) within the WO2022028507A1 series. • Establishes 1 µM concentration-response benchmarks in complement alternative pathway assays • Reference compound for SAR studies (Example 13), positioned between Factor B-IN-3 (423.5 g/mol) and Factor B-IN-6 (468.54 g/mol) • MW 448.55; C27H32N2O4; available from mg to g scale with documented storage protocols

Molecular Formula C27H32N2O4
Molecular Weight 448.6 g/mol
Cat. No. B12402037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor B-IN-4
Molecular FormulaC27H32N2O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C5CC5)OC
InChIInChI=1S/C27H32N2O4/c1-3-33-20-11-13-29(24(14-20)18-6-8-19(9-7-18)27(30)31)16-23-21-10-12-28-26(21)22(17-4-5-17)15-25(23)32-2/h6-10,12,15,17,20,24,28H,3-5,11,13-14,16H2,1-2H3,(H,30,31)/t20-,24-/m0/s1
InChIKeyZZLHVLINQSBHSO-RDPSFJRHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Factor B-IN-4 基线特性概览


Factor B-IN-4 (CAS 2760669-84-7) is a small-molecule complement factor B (CFB) inhibitor derived from Example 13 of patent WO2022028507A1 [1]. It exhibits an IC50 of 1 µM against CFB and belongs to a structurally related series of heterocyclic compounds that inhibit the alternative complement pathway [2]. The compound features a molecular weight of 448.55 g/mol with formula C27H32N2O4 [3].

Factor B-IN-4 与同类CFB抑制剂的关键分化


While multiple complement factor B inhibitors share the same nominal target, they are not interchangeable experimental tools. The Factor B-IN series from patent WO2022028507A1 displays a broad range of IC50 values spanning from 43 nM to 1.5 µM , and additional CFB inhibitors such as LNP023 (iptacopan) achieve IC50 values as low as 10 nM [1]. Moreover, differences in oral bioavailability, selectivity profiles, and in vivo validation status mean that selecting one compound over another directly impacts experimental outcomes. The quantitative evidence below delineates precisely where Factor B-IN-4 stands relative to its closest analogs and alternatives, enabling informed procurement decisions based on verifiable differentiation rather than target-class assumptions.

Factor B-IN-4 定量证据:跨研究比较


体外效力:Factor B-IN系列IC50对比

Factor B-IN-4 exhibits an IC50 of 1 µM against complement factor B [1]. Within the same patent family (WO2022028507A1), Factor B-IN-1 (Example 24) achieves an IC50 of 43 nM , Factor B-IN-2 (Example 1) shows IC50 = 1.5 µM [2], and Factor B-IN-5 (Example 5) has IC50 = 1.2 µM [3]. Factor B-IN-4 sits at an intermediate position: 23-fold less potent than Factor B-IN-1, but 1.2-fold more potent than Factor B-IN-2 and 1.2-fold more potent than Factor B-IN-5.

Complement system Factor B inhibition IC50 comparison

与LNP023的体外效力差距

When compared against LNP023 (iptacopan), a clinical-stage, orally bioavailable CFB inhibitor, Factor B-IN-4 (IC50 = 1 µM) is approximately 100-fold less potent. LNP023 exhibits an IC50 of 10 nM and a KD of 7.9 nM for direct, reversible binding to human factor B [1]. In functional assays, LNP023 inhibits alternative pathway-induced membrane attack complex (MAC) formation in 50% human serum with an IC50 of 130 nM, and blocks hemolysis of erythrocytes from PNH patients with an IC50 of 400 nM [2]. Additionally, LNP023 demonstrates high selectivity, with IC50 values >30 µM against a panel of 41 proteases and >100 other enzymes, receptors, and ion channels [3]. No comparable selectivity data are available for Factor B-IN-4 in the public domain.

Complement factor B LNP023 Iptacopan Potency comparison

口服生物利用度与PK差异

Factor B-IN-4 lacks publicly reported in vivo pharmacokinetic (PK) or efficacy data. In contrast, Factor B-IN-1 is explicitly noted to possess improved pharmacokinetic properties, including oral availability in rats and dogs . Factor B-IN-6 is also described as an orally active Factor B inhibitor with demonstrated in vivo efficacy . Specifically, Factor B-IN-6 (Compound 4B) administered orally at 5-60 mg/kg twice daily for 14 days reduced urinary protein levels and improved renal function in the passive Heymann nephritis rat model . The absence of comparable in vivo validation data for Factor B-IN-4 means its utility is currently confined to in vitro applications unless investigators perform independent PK characterization.

Oral bioavailability Pharmacokinetics In vivo validation

体内疾病模型验证:肾损伤改善效能

Factor B-IN-6 (Compound 4B) has been validated in an in vivo disease model: in the sheep anti-rat Fx1A serum-induced passive Heymann nephritis rat model (rats 7-10 weeks old, 200-300 g), oral administration of Factor B-IN-6 at 5, 20, or 60 mg/kg twice daily for 14 days significantly reduced urinary protein levels and improved renal function . Factor B-IN-4 lacks any reported in vivo disease model data. This gap is material for procurement decisions: Factor B-IN-6 is the validated tool compound for complement-mediated kidney disease research, whereas Factor B-IN-4 remains uncharacterized in this context.

Kidney disease models Heymann nephritis In vivo efficacy

分子量与化学结构差异

Factor B-IN-4 possesses a molecular weight of 448.55 g/mol (formula C27H32N2O4) [1]. Compared to other Factor B-IN series compounds: Factor B-IN-1 has MW = 332.36 g/mol (C19H16N4O2) ; Factor B-IN-3 has MW = 423.5 g/mol (C24H29N3O4) [2]; Factor B-IN-6 has MW = 468.54 g/mol (C27H30F2N2O3) . These structural differences manifest as variations in molecular weight and lipophilicity, which may influence solubility and permeability properties relevant to experimental formulation.

Molecular weight Chemical structure Physicochemical properties

选择性特征:与LNP023的差距

No selectivity data for Factor B-IN-4 against related proteases or off-target proteins are available in the public domain. In contrast, LNP023 has been comprehensively profiled: it is selective for CFB over a panel of 41 proteases and 110 other enzymes, receptors, and ion channels, with IC50 values >30 µM for all tested off-targets [1]. This includes selectivity over the closely related alternative pathway protease Factor D (IC50 >100 µM). The absence of selectivity characterization for Factor B-IN-4 introduces uncertainty regarding potential off-target effects in complex biological systems.

Selectivity profile Off-target activity Protease panel

Factor B-IN-4 最佳应用场景指南


补体旁路途径体外机制研究

Factor B-IN-4 (IC50 = 1 µM) is appropriate for in vitro studies of complement alternative pathway inhibition where an intermediate potency is required [1]. Researchers seeking a potency level between Factor B-IN-1 (43 nM) and Factor B-IN-2 (1.5 µM) may select Factor B-IN-4 to establish a concentration-response curve covering the 1 µM range . However, studies requiring maximal CFB inhibition should instead use LNP023 (IC50 = 10 nM) [2].

构效关系 (SAR) 与化学探针开发

Factor B-IN-4 serves as a reference compound for SAR studies within the WO2022028507A1 patent series [1]. Its molecular weight of 448.55 g/mol and C27H32N2O4 formula place it between Factor B-IN-3 (423.5 g/mol) and Factor B-IN-6 (468.54 g/mol) , making it useful for exploring how structural modifications affect CFB inhibitory activity and physicochemical properties. Researchers evaluating the impact of specific substituents on potency can compare Factor B-IN-4 (Example 13) against other patent examples [2].

炎症与免疫疾病体外模型

Factor B-IN-4 may be employed in in vitro models of inflammatory and immune-related diseases where CFB inhibition is mechanistically implicated [1]. The compound's 1 µM IC50 provides a defined concentration for establishing dose-response relationships in cell-based assays examining complement activation. However, investigators intending to translate findings to in vivo models should consider Factor B-IN-6, which has demonstrated oral bioavailability and in vivo efficacy in a rat nephritis model .

补体系统工具化合物对照实验

Factor B-IN-4 can function as a tool compound for control experiments in complement research when benchmarking other CFB inhibitors or when a moderate-potency CFB inhibitor is required for comparative purposes [1]. Given the lack of selectivity data for Factor B-IN-4 , experiments should include appropriate controls to account for potential off-target effects, particularly when used in complex biological matrices. For applications requiring well-characterized selectivity, LNP023 (IC50 >30 µM against 151 off-targets) [2] is the recommended alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Factor B-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.